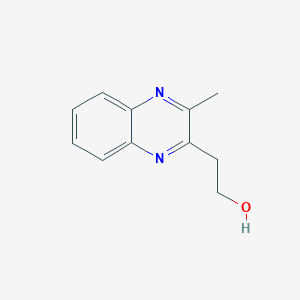
2-Quinoxalineethanol, 3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinoxalineethanol, 3-methyl- is a chemical compound belonging to the quinoxaline family, which consists of fused benzene and pyrazine rings. This compound is characterized by the presence of an ethanol group (-OH) attached to the second carbon of the quinoxaline ring and a methyl group (-CH3) attached to the third carbon.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of 1,2-diaminobenzene with ethyl acetoacetate in the presence of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis starting from simpler precursors such as aniline and glyoxal. The process involves cyclization, oxidation, and reduction steps to achieve the desired structure.
Types of Reactions:
Oxidation: 2-Quinoxalineethanol, 3-methyl- can undergo oxidation to form quinoxaline-2-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation with bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Quinoxaline-2-carboxylic acid from oxidation.
2-Quinoxalineamine derivatives from reduction.
Halogenated quinoxaline derivatives from substitution reactions.
科学研究应用
2-Quinoxalineethanol, 3-methyl- has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Quinoxalineethanol, 3-methyl- exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
相似化合物的比较
Quinoxaline
2-Quinoxalineamine
Quinoxaline-2-carboxylic acid
Uniqueness: 2-Quinoxalineethanol, 3-methyl- is unique due to its specific structural features, such as the presence of both an ethanol and a methyl group, which influence its reactivity and biological activity.
属性
CAS 编号 |
86204-50-4 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
2-(3-methylquinoxalin-2-yl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-8-9(6-7-14)13-11-5-3-2-4-10(11)12-8/h2-5,14H,6-7H2,1H3 |
InChI 键 |
OZDSZMFRFNOLPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


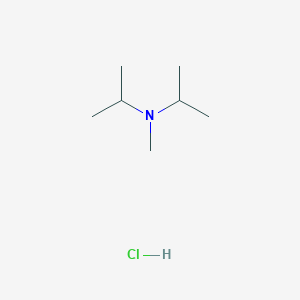
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
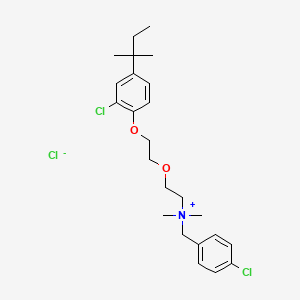
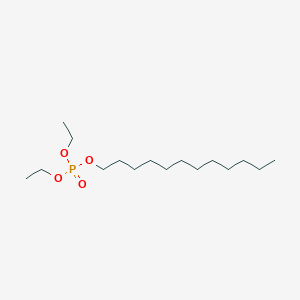
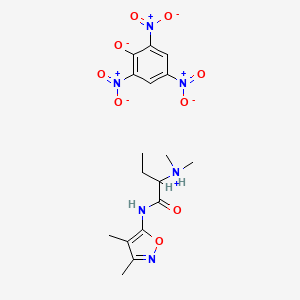

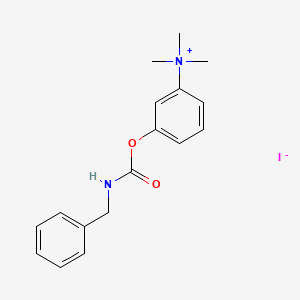
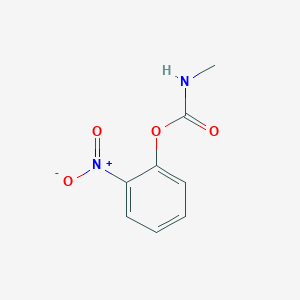
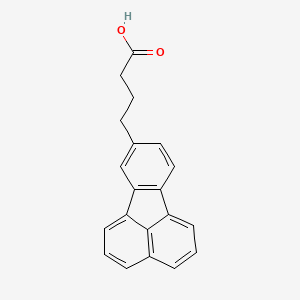
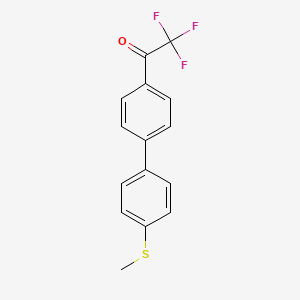
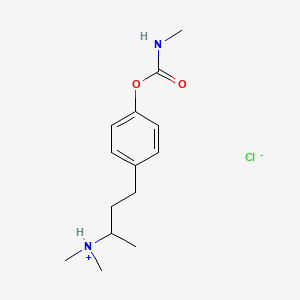
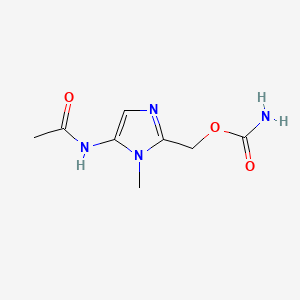
![2,5-Diiodothieno[3,2-b]thiophene](/img/structure/B15348329.png)

